molecular formula C13H14FN3O B2852020 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 515831-20-6

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2852020
CAS No.: 515831-20-6
M. Wt: 247.273
InChI Key: JRTRCSIVSIKKCQ-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction between methyl hydrazine and ethyl 4,4-difluoro-3-oxobutanoate to produce an intermediate compound. This intermediate is then reacted with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit succinate dehydrogenase (SDH), disrupting the mitochondrial electron transfer chain and affecting cellular energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide stands out due to its specific structural features, such as the presence of an ethyl group and a fluorophenyl group

Properties

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-2-17-9-11(8-16-17)13(18)15-7-10-3-5-12(14)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTRCSIVSIKKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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